molecular formula C11H8BrF2NO2 B1409677 Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate CAS No. 1805592-27-1

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate

Cat. No. B1409677
CAS RN: 1805592-27-1
M. Wt: 304.09 g/mol
InChI Key: AREYHYFLOOPDSR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate (EBCD) is an organic compound classified as a brominated cyano-difluoromethylbenzoate. It has been studied extensively as a potential pharmaceutical agent due to its unique properties and potential applications.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate has been studied extensively as a potential pharmaceutical agent due to its unique properties and potential applications. It has been used in studies of the effect of fluorination on the pharmacokinetics of drugs, as an inhibitor of the enzyme cyclooxygenase, and as a potential inhibitor of the enzyme acetylcholinesterase. It has also been used in studies of the effect of fluorination on the pharmacodynamics of drugs, as a potential anti-inflammatory agent, and as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate is not fully understood. However, it is believed that the bromine atom in the molecule plays a key role in its activity. The bromine atom is thought to interact with the active site of the target enzyme, causing it to become inactive and thus preventing the enzyme from performing its normal function. Additionally, the cyano group is believed to interact with the active site of the target enzyme, causing a conformational change that further inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate are not yet fully understood. However, studies have shown that it has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations when using Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate in laboratory experiments. It is not very soluble in water, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. Additionally, it is not very stable in the presence of light or oxygen, so it must be stored in a dark, airtight container.

Future Directions

There are several potential future directions for the study of Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications as an anti-inflammatory, anti-cancer, or anti-cholinesterase agent. Finally, further research could be done to explore the potential use of Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate as a drug delivery system or as a component of a drug formulation.

properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-6(5-15)3-7(9(8)12)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYHYFLOOPDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
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Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
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Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
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Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
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Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
Reactant of Route 6
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate

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